molecular formula C7H5BrFN3 B3109319 4-Bromo-7-fluoro-1H-indazol-3-amine CAS No. 1715912-69-8

4-Bromo-7-fluoro-1H-indazol-3-amine

Cat. No.: B3109319
CAS No.: 1715912-69-8
M. Wt: 230.04 g/mol
InChI Key: QAODYXMUDXETSF-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a bromine atom at the 4th position, a fluorine atom at the 7th position, and an amine group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine. This method provides the desired product in an overall isolated yield of 38–45% . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of indazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The use of continuous flow reactors and process optimization can enhance the yield and purity of the final product. The scalability of the synthetic routes and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-1H-indazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-Bromo-7-fluoro-1H-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a tyrosine kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-fluoro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the indazole ring enhances its reactivity and allows for the formation of diverse derivatives. This compound’s versatility makes it a valuable tool in various scientific research applications.

Properties

IUPAC Name

4-bromo-7-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODYXMUDXETSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295274
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715912-69-8
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715912-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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